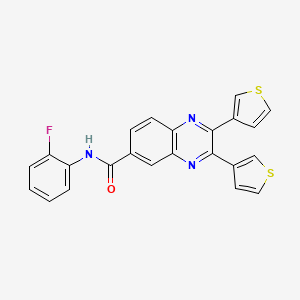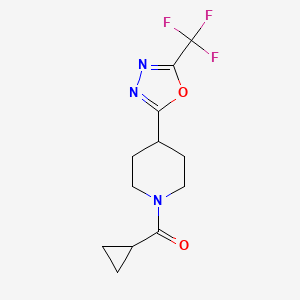
Cyclopropyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group, a piperidinyl group, and a trifluoromethyl group attached to an oxadiazolyl ring. This unique structure contributes to its potential in drug synthesis and medicinal chemistry studies.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the retrieved data .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds related to Cyclopropyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Certain derivatives, such as those from the study by Mallesha and Mohana (2014), exhibited significant antimicrobial activity against pathogenic bacterial and fungal strains, suggesting potential applications in treating infections caused by these microorganisms (Mallesha & Mohana, 2014).
Antitubercular and Anticancer Properties
Synthesis of derivatives of this compound has been linked to notable antitubercular and anticancer activities. For example, Bisht et al. (2010) synthesized a series of related compounds and found that several exhibited minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis. One particular derivative demonstrated significant activity against multidrug-resistant and extensively drug-resistant strains of tuberculosis (Bisht et al., 2010). Moreover, Mallikarjuna et al. (2014) synthesized cyclopropyl derivatives and found that some exhibited in vitro anticancer activity against human breast cancer cell lines, as well as antituberculosis activity, indicating potential for dual therapeutic applications (Mallikarjuna et al., 2014).
Histamine H3-Receptor Antagonism
Cyclopropyl derivatives have been explored for their use as histamine H3-receptor antagonists. Stark (2000) reported the synthesis of Cyclopropyl 4‐(3‐(1H‐imidazol‐4‐yl)propyloxy)phenyl methanone (ciproxifan), which is a novel reference antagonist for the histamine H3 receptor. This highlights another potential pharmaceutical application of these compounds (Stark, 2000).
Synthesis of Novel Quinazoline Derivatives
Cyclopropyl derivatives have been used in the synthesis of novel quinazoline derivatives. Zhi-qian (2015) synthesized six new quinazoline derivatives and evaluated their in vitro antitumor activities against various cancer cell lines, demonstrating that these derivatives can lead to the development of new anticancer agents (Cai Zhi-qian, 2015).
Potential Use in Organic Synthesis
Research has also explored the application of cyclopropyl derivatives in organic synthesis. For instance, Tae et al. (1999) investigated the photochemistry of related compounds, leading to fragmentation and the formation of new chemical entities. This indicates their potential utility in synthetic organic chemistry (Tae et al., 1999).
Propriétés
IUPAC Name |
cyclopropyl-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c13-12(14,15)11-17-16-9(20-11)7-3-5-18(6-4-7)10(19)8-1-2-8/h7-8H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWKQUXPMGXKKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

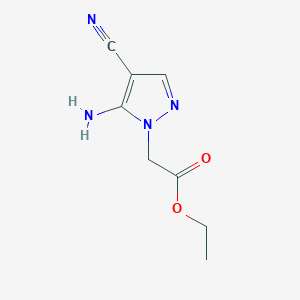
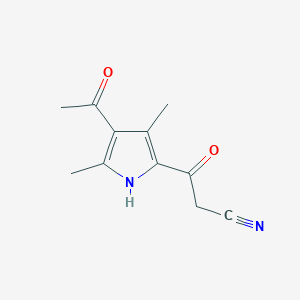
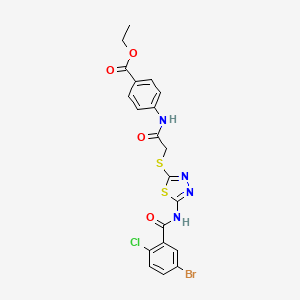
![3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2357299.png)
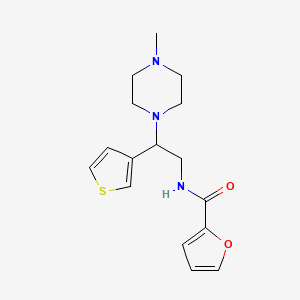
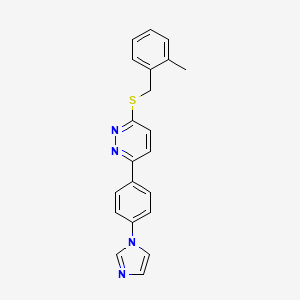
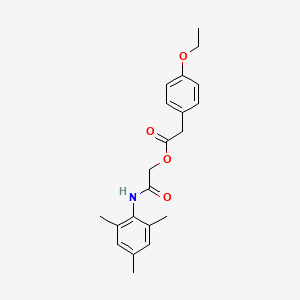
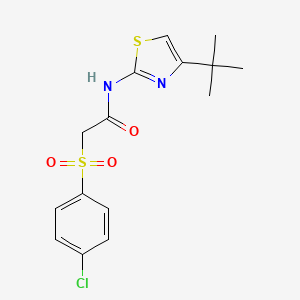
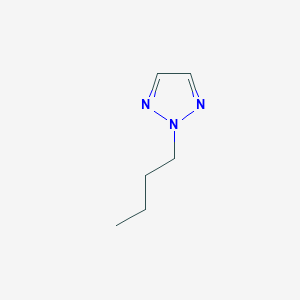
![tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2357311.png)
![4-((2-oxo-2-(p-tolyl)ethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2357313.png)
![N-(3-methoxybenzyl)-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2357314.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2357315.png)
